molecular formula C5H4F4O4 B14753073 2,2,3,3-Tetrafluoro-4-methoxy-4-oxobutanoic acid

2,2,3,3-Tetrafluoro-4-methoxy-4-oxobutanoic acid

Cat. No.: B14753073
M. Wt: 204.08 g/mol
InChI Key: JQYHTWJFTRVWFC-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula C5H4F4O4 and a molecular weight of 204.08 g/mol . This compound is characterized by the presence of four fluorine atoms, a methoxy group, and a ketone group, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-4-methoxy-4-oxobutanoic acid typically involves the fluorination of butanedioic acid derivatives. One common method includes the reaction of butanedioic acid with fluorinating agents under controlled conditions to introduce the fluorine atoms . The methoxy group is then introduced through a methylation reaction using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,3,3-Tetrafluoro-4-methoxy-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-4-methoxy-4-oxobutanoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms enhance the compound’s reactivity and stability, while the methoxy and ketone groups facilitate specific chemical reactions. The pathways involved include nucleophilic and electrophilic interactions, making it a versatile compound in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,3-Tetrafluoro-4-methoxy-4-oxobutanoic acid is unique due to its combination of fluorine atoms, methoxy group, and ketone group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2,2,3,3-tetrafluoro-4-methoxy-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F4O4/c1-13-3(12)5(8,9)4(6,7)2(10)11/h1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYHTWJFTRVWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(=O)O)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336242
Record name 2,2,3,3-tetrafluoro-4-methoxy-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801336242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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